molecular formula C13H10ClFN2 B1432431 4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine CAS No. 1354753-95-9

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine

Cat. No.: B1432431
CAS No.: 1354753-95-9
M. Wt: 248.68 g/mol
InChI Key: KNWOXFGNWKBYHQ-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine is a heterocyclic compound with the molecular formula C13H10ClFN2. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a fluorophenyl group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution Reactions: The chloro, cyclopropyl, and fluorophenyl groups are introduced through substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the cyclopropyl and fluorophenyl groups can be introduced using appropriate cyclopropyl and fluorophenyl derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine
  • 4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine
  • 4-Chloro-2-cyclopropyl-6-(4-chlorophenyl)pyrimidine

Uniqueness

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group at the 6-position, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2/c14-12-7-11(8-3-5-10(15)6-4-8)16-13(17-12)9-1-2-9/h3-7,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWOXFGNWKBYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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